molecular formula C9H12 B165218 1,2,4-Trimethylbenzene CAS No. 95-63-6

1,2,4-Trimethylbenzene

Cat. No. B165218
CAS RN: 95-63-6
M. Wt: 120.19 g/mol
InChI Key: GWHJZXXIDMPWGX-UHFFFAOYSA-N
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Description

1,2,4-Trimethylbenzene, also known as pseudocumene, is an organic compound with the chemical formula C6H3(CH3)3 . It is classified as an aromatic hydrocarbon and is a flammable colorless liquid with a strong odor . It is nearly insoluble in water but soluble in organic solvents . It occurs naturally in coal tar and petroleum (about 3%) .


Synthesis Analysis

Industrially, 1,2,4-Trimethylbenzene is isolated from the C9 aromatic hydrocarbon fraction during petroleum distillation . Approximately 40% of this fraction is 1,2,4-trimethylbenzene . It is also generated by methylation of toluene and xylenes and the disproportionation of xylene over aluminosilicate catalysts . A novel pathway to synthesize durene by coupling 1,2,4-TriMB methylation with syngas conversion over a bifunctional catalyst ZnZrOx–HZSM-5 (ZZO–Z5) has been reported .


Molecular Structure Analysis

The molecular structure of 1,2,4-Trimethylbenzene can be viewed using Java or Javascript .


Chemical Reactions Analysis

The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals has been investigated using quantum chemistry calculations . The initiation of the reaction is dominated by OH addition to C1, C3, and C5 to form 1,2,4-TMB-OH adducts .


Physical And Chemical Properties Analysis

1,2,4-Trimethylbenzene is a colorless liquid with a distinctive, aromatic odor . It has a molecular weight of 120.19 g/mol . Its density is 0.8761 g/cm3 . It has a melting point of -43.78 °C and a boiling point of 169 to 171 °C .

Scientific Research Applications

1. Fluorescence Spectroscopy

  • Summary of Application : 1,2,4-Trimethylbenzene is used in fluorescence spectroscopy for temperature measurements at high temperatures and pressures .
  • Methods of Application : The S1 S0 transition of 1,2,4-trimethylbenzene vapour is excited using a laser at 266 nm. The experiments are performed at temperatures between 350 and 900 K, pressures between 0.1 and 3.0 MPa, and oxygen molar fractions between 0 and 21% .
  • Results or Outcomes : The absorption cross section was found to reduce by about 20% between 350 and 900 K. The fluorescence of 1,2,4-trimethylbenzene exponentially decreased by three orders of magnitude as temperature increased .

2. Liquid Scintillator

  • Summary of Application : 1,2,4-Trimethylbenzene is used as a liquid scintillator .
  • Methods of Application : As a liquid scintillator, 1,2,4-Trimethylbenzene is used in radiation detection systems to convert the ionizing radiation into light, which can then be detected and measured .
  • Results or Outcomes : The use of 1,2,4-Trimethylbenzene as a liquid scintillator improves the sensitivity and accuracy of radiation detection systems .

3. Sterilizing Agent

  • Summary of Application : 1,2,4-Trimethylbenzene is used as a sterilizing agent .
  • Methods of Application : As a sterilizing agent, 1,2,4-Trimethylbenzene is used to kill or eliminate microorganisms on various surfaces .
  • Results or Outcomes : The use of 1,2,4-Trimethylbenzene as a sterilizing agent helps to maintain sterile conditions in various applications .

4. Biodegradation of Gasoline

  • Summary of Application : 1,2,4-Trimethylbenzene is used in studies of the biodegradation of gasoline .
  • Methods of Application : Research has been conducted to develop knowledge of the intrinsic capacities of autochthonous microflora of the environment for gasoline biodegradation .
  • Results or Outcomes : The studies have helped in understanding the process of gasoline biodegradation and the role of 1,2,4-Trimethylbenzene in it .

5. Perfume and Dye Manufacturing

  • Summary of Application : 1,2,4-Trimethylbenzene is used in the manufacturing of perfumes and dyes .
  • Methods of Application : It is used as a raw material in the chemical synthesis of certain aromatic compounds that are used in perfumes and dyes .
  • Results or Outcomes : The use of 1,2,4-Trimethylbenzene in this field contributes to the production of a variety of perfumes and dyes .

6. Gasoline Additive

  • Summary of Application : 1,2,4-Trimethylbenzene is used as an additive in gasoline .
  • Methods of Application : It is mixed with gasoline to improve its octane rating and combustion properties .
  • Results or Outcomes : The addition of 1,2,4-Trimethylbenzene to gasoline can enhance the performance and efficiency of the fuel .

7. Solvent in Paint, Coatings, and Printing Inks

  • Summary of Application : 1,2,4-Trimethylbenzene is used as a solvent in industries such as paint, coatings, and printing inks .
  • Methods of Application : It is used to dissolve or disperse various components in paint, coatings, and printing inks, enhancing their performance and application properties .
  • Results or Outcomes : The use of 1,2,4-Trimethylbenzene as a solvent contributes to the production of high-quality paints, coatings, and printing inks .

8. Production of Hydrogen Peroxide

  • Summary of Application : 1,2,4-Trimethylbenzene is used as a safe solvent for the production of hydrogen peroxide (H2O2) .
  • Methods of Application : It is used in the process of producing hydrogen peroxide, a common bleaching agent and disinfectant .
  • Results or Outcomes : The use of 1,2,4-Trimethylbenzene in this application contributes to the safe and efficient production of hydrogen peroxide .

Safety And Hazards

1,2,4-Trimethylbenzene is flammable . It can cause skin irritation and serious eye irritation . Inhalation can be harmful and may cause respiratory irritation . In case of fire, use CO2, dry chemical, or foam for extinction .

Future Directions

There is ongoing research into the atmospheric oxidation mechanism of 1,2,4-trimethylbenzene . The known synthesis routes of durene by 1,2,4-trimethylbenzene methylation with methanol or direct conversion from syngas suffer from low alkylation efficiency and diverse product distribution . A novel pathway to synthesize durene by coupling 1,2,4-TriMB methylation with syngas conversion over a bifunctional catalyst has been shown .

properties

IUPAC Name

1,2,4-trimethylbenzene
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InChI

InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h4-6H,1-3H3
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InChI Key

GWHJZXXIDMPWGX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)C)C
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Molecular Formula

C9H12
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DSSTOX Substance ID

DTXSID6021402
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Molecular Weight

120.19 g/mol
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Physical Description

1,2,4-trimethylbenzene appears as a liquid. Flash point near 130 °F. Less dense than water and insoluble in water. Vapors irritate eyes, throat, and nose. Used in dyes and pharmaceuticals., Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a distinctive, aromatic odor.
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Record name Benzene, 1,2,4-trimethyl-
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Boiling Point

334.4 °F at 760 mmHg (USCG, 1999), 168.89 °C, 169 °C, 337 °F
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Flash Point

111 °F (USCG, 1999), 44 °C, 112 °F (44 °C) (Closed cup), 44 °C c.c., 112 °F
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Solubility

0.006 % (NIOSH, 2023), Miscible with ethanol, benzene, ethyl ether, acetone, carbon tetrachloride, petroleum ether, In water, 57 mg/L at 25 °C, 0.057 mg/mL at 25 °C, Solubility in water: very poor, 0.006%
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Density

0.889 (USCG, 1999) - Less dense than water; will float, 0.8758 g/cu cm at 20 °C; 0.8718 g/cu m at 25 °C, Relative density (water = 1): 0.88, 0.88
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Vapor Density

4.15 (Air = 1), Relative vapor density (air = 1): 4.1
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Vapor Pressure

4.9 mmHg (USCG, 1999), 2.1 [mmHg], 2.10 mm Hg at 25 °C, (56 °F): 1 mmHg
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Mechanism of Action

It is likely that the mechanism of action of the alkylbenzenes under conditions of acute exposure resembles those of the general anesthetics. /Alkylbenzenes/
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Product Name

1,2,4-Trimethylbenzene

Color/Form

Clear, colorless liquid

CAS RN

95-63-6
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Record name PSEUDOCUMENE
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Record name 1,2,4-TRIMETHYLBENZENE
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Record name Benzene, 1,2,4-trimethyl-
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Melting Point

-47.2 °F (USCG, 1999), -43.77 °C, Heat of fusion at melting point= 1.3192X10+7 J/kmol; Liquid Molar Volume= 0.137779 cu m/kmol., -43.8 °C, -44 °C, -77 °F
Record name 1,2,4-TRIMETHYLBENZENE
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Record name 1,2,4-TRIMETHYLBENZENE
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Synthesis routes and methods I

Procedure details

In a 2 liter four neck flask equipped with a thermometer and a hydrogen chloride gas trap, 500 ml of 1,2,4-trimethylbenzene and 150 ml of titanium tetrachloride were placed and 150 ml of 2-(1-hydroxyethyl) bicyclo [2.2.2] octane obtained in (1) above was dropped therein over 30 minutes with stirring at room temperature. The so obtained mixture was maintained at 30° C. in an ice-cold water bath and further stirred for 30 minutes. After the evolution of hydrogen chloride gas was stopped, the content of the flask was poured into 1 liter of ice-cold water to stop the reaction. The mixture was stirred well in the ice-cold water, and an organic layer produced therein was washed twice with 200 ml of 2N NaOH aqueous solution, followed by washing twice with 200 ml of water. The so treated organic layer was dried with anhydrous MgSO4 and distilled to obtain 180 g of a fraction having a boiling point of 150 to 160° C./2 mmHg. The analysis with NMR and MS resulted in a finding that the so obtained reaction product was 1-(2-bicyclo [2.2.2] octyl)-1-(trimethylphenyl)-ethane. Said reaction product was placed in a 1 liter autoclave, 20 g of 5% ruthenium/carbon catalyst and 300 ml of methylcyclohexane as the solvent were added and the resulting mixture was hydrogenated under the conditions of a hydrogen pressure of 80 kg/cm2G, a reaction temperature of 200° C. and a reaction time of 6 hours. The NMR analysis showed that the degree of hydrogenation was 99%. The so obtained reaction product was analyzed with NMR, IR and MS, resulting in a finding that it was 1-(2-bicyclo [2.2.2] octyl)-1-(trimethylcyclohexyl)-ethane. Further, the traction coefficient of the obtained reaction product was determined in a temperature range of 40° C. to 140° C. and the results are shown in FIG. 1. The graphs of 1H-NMR, 13C-NMR and MS of the reaction product are respectively shown in FIGS. 4 to 6.
Quantity
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Name
ice
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Reaction Step Two
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ice
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Name
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1-(2-bicyclo [2.2.2] octyl)-1-(trimethylcyclohexyl)-ethane
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Synthesis routes and methods II

Procedure details

In this example, transalkylation was carried out for obtaining xylene from toluene and 1,2,4-trimethylbenzene using the zeolite C of this invention (silica/alumina mole ratio=34.1) and the zeolite A-1 as a comparison (silica/alumina mole ratio=32.8).
Quantity
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Synthesis routes and methods III

Procedure details

An improved process for the manufacture of trimellitic acid anhydride having a 97 to 98% anhydride content and having a triethylene glycol color of 170 or less, in yields in the range of 89 to 90% and higher based on the total trimellitic acid produced by catalytic air oxidation of pseudocumene, including the steps of catalytic oxidation of pseudocumene in the presence of acetic acid in an oxidation zone wherein liquid-phase conditions are maintained and wherein the weight ratio of acetic acid to pseudocumene is in the range of about 0.5-5.0:1.0 and the catalyst comprises one or more heavy metal oxidation catalysts comprising zirconium, cobalt, and manganese to provide about 0.1 to about 0.4 weight percent total metals based on pseudocumene and a source of bromine and to provide a total of about 0.1 to about 0.3 weight percent total bromine based on pseudocumene, wherein the total weight ratio of bromine ions to total metal ions is about 0.5 to about 2.0, the zirconium content is about 1 to about 5%, and the manganese content is about 14 to about 60%, each metal by weight of the total metals and wherein the cobalt content is about 35 to about 80 weight percent, temperatures in the oxidation are in a range of about 220° F. to about 480° F., cooling the oxidation reaction effluent to crystallize trimellitic acid, separating and recovering crystallized trimellitic acid from the acetic acid solvent mother liquor, distilling from the acetic acid mother liquor to obtain a mixture of acetic acid and water for concentration of the acetic acid content to provide acetic acid solvent concentrate for recycle to the oxidation and to obtain a bottoms fraction containing high melting solids, heating the crystalline trimellitic acid to convert it to its anhydride and distilling the anhydride to obtain trimellitic acid anhydride product; the improvements comprising conducting the conversion continuously in two series staged dehydration zones with heat removal by evaporation from the liquid in each of the dehydration zones operated at temperatures in a range of about 400° to about 500° F. thereby converting trimellitic acid to its anhydride and evaporating acetic acid solvent, distilling the liquid crude trimellitic anhydride, condensing the vaporized overhead fraction to obtain trimellitic anhydride product, combining the vapor from the first dehydration zone and the acetic acid mother liquor as feed for distilling acetic acid and water mixture therefrom leaving the residue containing high melting solids, combining the residue and the bottom fraction from the distillation of the trimellitic anhydride containing catalyst metals, and continuously adding up to about 50 weight percent of the combined residue and bottom fraction containing high melting solids and catalyst metals to the first dehydration zone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Trimethylbenzene
Reactant of Route 2
1,2,4-Trimethylbenzene
Reactant of Route 3
1,2,4-Trimethylbenzene
Reactant of Route 4
1,2,4-Trimethylbenzene
Reactant of Route 5
1,2,4-Trimethylbenzene
Reactant of Route 6
1,2,4-Trimethylbenzene

Citations

For This Compound
15,300
Citations
Y Li, L Wang - Physical Chemistry Chemical Physics, 2014 - pubs.rsc.org
The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene (1,2,4-TMB) initiated by OH radicals is investigated using quantum chemistry calculations at M06-2X and ROCBS-QB3 …
Number of citations: 42 pubs.rsc.org
X Cheng, X Wang, H Long - Microporous and mesoporous materials, 2009 - Elsevier
Nanosized ZSM-5 (NHZ) and micronsized ZSM-5 (MHZ) were employed in the transalkylation of benzene with 1,2,4-trimethylbenzene (1,2,4-TMB). Although the same reactions …
Number of citations: 40 www.sciencedirect.com
HP Röger, KP Möller, CT O'Connor - Journal of Catalysis, 1998 - Elsevier
A reaction network for the conversion of 1,2,4-trimethylbenzene [1,2,4-TMB] over HZSM-5 is proposed, based on product concentrations versus space time studies at 723 K. At …
Number of citations: 43 www.sciencedirect.com
S Dong, G Kukkadapu, J Liang, X Cheng… - Proceedings of the …, 2023 - Elsevier
2,4-trimethylbenzene is an important representative aromatic component of gasoline/diesel/jet fuels and thus it is necessary to understand its low-temperature chemistry. In this paper, …
Number of citations: 2 www.sciencedirect.com
SH Park, HK Rhee - Catalysis today, 2000 - Elsevier
The catalytic properties of zeolite NU-87 were investigated in the conversion of 1,2,4-trimethylbenzene in view of the product selectivity. To examine the catalysis by external acid sites, …
Number of citations: 65 www.sciencedirect.com
J Liang, F Li, S Cao, X Li, MX Jia, QD Wang - Fuel, 2022 - Elsevier
Alkyl aromatics comprise a significant portion of real fuels. Among various alkyl aromatics, the C 9 H 12 aromatic fuels including n-propylbenzene and trimethylbenzenes are …
Number of citations: 6 www.sciencedirect.com
J Järnberg, G Johanson, A Löf, B Ståhlbom - Archives of toxicology, 1998 - Springer
This study compares the toxicokinetics of inhaled 1,2,4-trimethylbenzene (124TMB) in men exposed to white spirit with that previously observed in the same individuals exposed to …
Number of citations: 21 link.springer.com
JJ Weng, YX Liu, BY Wang, LL Xing, LD Zhang… - Proceedings of the …, 2017 - Elsevier
The oxidation of 1,2,4-trimethylbenzene (TMB124) for equivalence ratio of 2.0 was studied in a Jet-stirred reactor over the temperature range of 700–1100 K at atmospheric pressure. …
Number of citations: 29 www.sciencedirect.com
DL Prak, BH Morrow, JS Cowart… - Journal of Chemical & …, 2020 - ACS Publications
This study presents measured densities, viscosities, speeds of sound, surface tensions, and flash points and calculated bulk moduli of mixtures of 2,2,4,6,6-pentamethylheptane with C 9 …
Number of citations: 12 pubs.acs.org
L Fusetti, F Behar, R Bounaceur, PM Marquaire… - Organic …, 2010 - Elsevier
The scope of the present study was to characterize the pathways leading to CH 4 generation during the thermal degradation of a model compound representative of methylated …
Number of citations: 72 www.sciencedirect.com

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